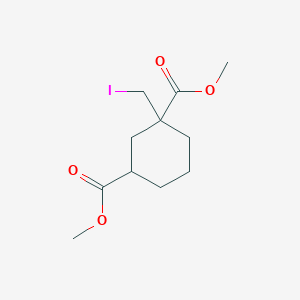
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate
Vue d'ensemble
Description
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C11H17IO4 It is characterized by the presence of an iodomethyl group and two ester groups attached to a cyclohexane ring
Méthodes De Préparation
The synthesis of dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of a cyclohexane derivative with iodomethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like silver oxide to facilitate the iodination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate exerts its effects depends on its interaction with molecular targets. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions. The specific pathways involved vary based on the reaction and conditions.
Comparaison Avec Des Composés Similaires
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate can be compared with similar compounds such as:
1-Bromomethyl-1,3-dicarbomethoxycyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-Chloromethyl-1,3-dicarbomethoxycyclohexane: Similar structure but with a chloromethyl group.
1-Methyl-1,3-dicarbomethoxycyclohexane: Lacks the halogen group, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its iodomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its bromine or chlorine analogs.
Propriétés
Numéro CAS |
75328-53-9 |
|---|---|
Formule moléculaire |
C11H17IO4 |
Poids moléculaire |
340.15 g/mol |
Nom IUPAC |
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H17IO4/c1-15-9(13)8-4-3-5-11(6-8,7-12)10(14)16-2/h8H,3-7H2,1-2H3 |
Clé InChI |
HCZDVILANWUSFD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCC(C1)(CI)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

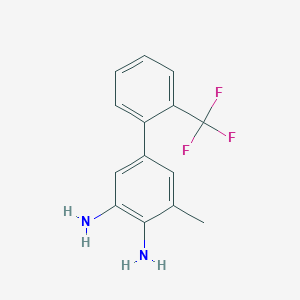
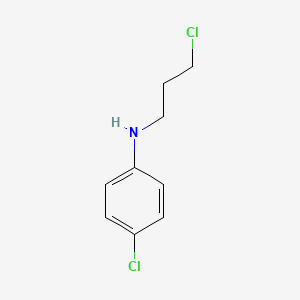


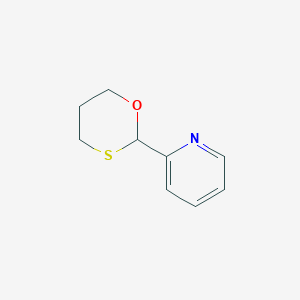
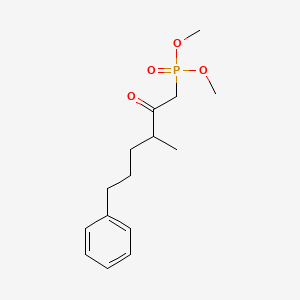
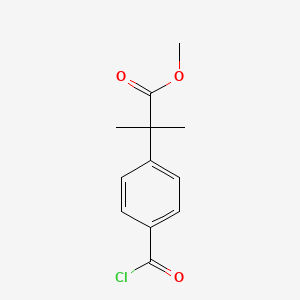
![8-cyclohexyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B8376535.png)
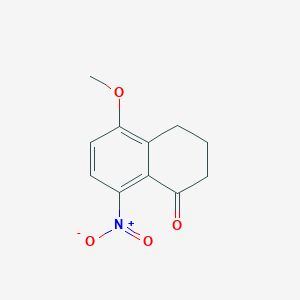
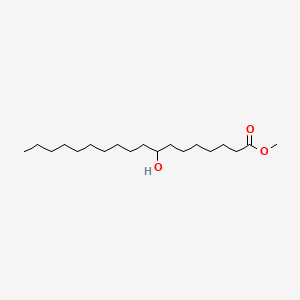
![Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl-](/img/structure/B8376567.png)
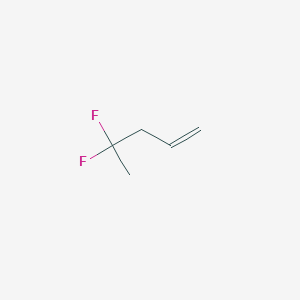
![[(2s,3s,5r)-3-Azido-5-[5-methyl-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B8376582.png)
